8-Bromo-3-chloro-5-methoxyisoquinoline
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Overview
Description
8-Bromo-3-chloro-5-methoxyisoquinoline is a chemical compound with the molecular formula C10H7BrClNO It is a derivative of isoquinoline, characterized by the presence of bromine, chlorine, and methoxy groups on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-chloro-5-methoxyisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination and chlorination of 5-methoxyisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-chloro-5-methoxyisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3-chloro-5-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3-chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-methoxyisoquinoline
- 3-Chloro-5-methoxyisoquinoline
- 8-Bromo-5-methoxyisoquinoline
Uniqueness
8-Bromo-3-chloro-5-methoxyisoquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the isoquinoline ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H7BrClNO |
---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
8-bromo-3-chloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-9-3-2-8(11)7-5-13-10(12)4-6(7)9/h2-5H,1H3 |
InChI Key |
SOLRQAPIJARHIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(N=CC2=C(C=C1)Br)Cl |
Origin of Product |
United States |
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